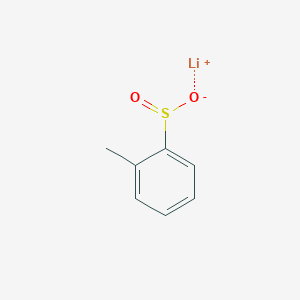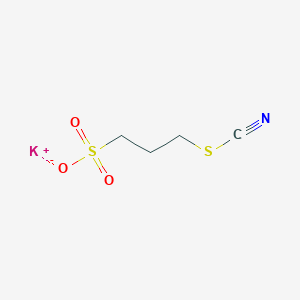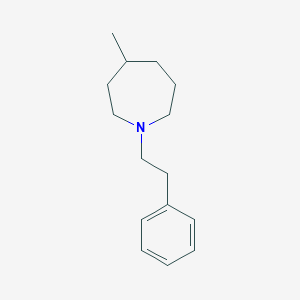
lithium(1+)ion2-methylbenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-methylbenzene-1-sulfinate involves the reaction of 2-methylbenzenesulfinic acid with lithium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the complete conversion of the acid to its lithium salt . The reaction can be represented as follows:
C7H8O2S+LiOH→C7H7LiO2S+H2O
Industrial Production Methods
In an industrial setting, the production of lithium(1+) ion 2-methylbenzene-1-sulfinate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product . The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and reaction progress.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) ion 2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfinic group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: The major product is 2-methylbenzenesulfonate.
Reduction: The major product is 2-methylbenzenesulfide.
Substitution: The products vary depending on the electrophile used but typically include substituted benzene derivatives.
Applications De Recherche Scientifique
Lithium(1+) ion 2-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of lithium(1+) ion 2-methylbenzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to changes in their activity and function . These interactions can result in various biological effects, including modulation of cellular signaling pathways and alteration of metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium benzenesulfinate
- Lithium toluenesulfinate
- Lithium p-toluenesulfinate
Uniqueness
Lithium(1+) ion 2-methylbenzene-1-sulfinate is unique due to the presence of the 2-methyl group on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs . This structural difference can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
lithium;2-methylbenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Li/c1-6-4-2-3-5-7(6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBOPQGPOHMAGY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC=CC=C1S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7LiO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)

![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)






![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)



